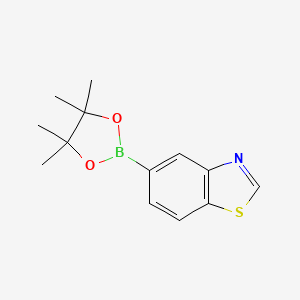

Benzothiazole-5-boronic acid pinacol ester

描述

属性

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)9-5-6-11-10(7-9)15-8-18-11/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOKEBHEDJCRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674669 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-91-2 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

Compounds with similar structures have been used for borylation at the benzylic c-h bond of alkylbenzenes.

Mode of Action

The compound interacts with its targets through a process known as borylation. Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the presence of a palladium catalyst, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole can be used for borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate.

Biochemical Pathways

The compound affects the biochemical pathways involved in the borylation of alkylbenzenes. The resulting pinacol benzyl boronate can further participate in various reactions, altering the downstream effects of these pathways.

Result of Action

The borylation of alkylbenzenes can lead to the formation of pinacol benzyl boronate, which can participate in various reactions.

Action Environment

The borylation reaction typically requires a palladium catalyst.

生物活性

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is a compound that has garnered attention due to its potential applications in various fields such as medicinal chemistry and materials science. Its unique structure combines a boronate moiety with a benzo[d]thiazole unit, which may contribute to its biological activity.

- Chemical Formula : C13H16BNO2S

- Molecular Weight : 248.25 g/mol

- CAS Number : 46739030

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its pharmacological properties and potential therapeutic applications. Key findings include:

- Antimicrobial Activity : Preliminary studies suggest that benzo[d]thiazole derivatives exhibit significant antimicrobial properties. The incorporation of the dioxaborolane group may enhance this activity by facilitating interactions with microbial targets.

- Anticancer Potential : Research indicates that compounds containing benzo[d]thiazole moieties can induce apoptosis in cancer cells. The presence of the boronate group may play a role in modulating cellular pathways involved in cell death.

- Enzyme Inhibition : Some studies have reported that benzo[d]thiazole derivatives can inhibit specific enzymes related to disease processes, including those involved in cancer progression and inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in tumor cells | |

| Enzyme Inhibition | Inhibition of cyclooxygenase (COX) enzymes |

Detailed Research Findings

- Antimicrobial Studies : A study published in Molecules highlighted the effectiveness of benzo[d]thiazole derivatives against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) lower than many standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

- Cancer Research : In vitro assays have shown that 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole can significantly reduce the viability of several cancer cell lines. The mechanism appears to involve the activation of caspase pathways leading to apoptosis .

- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit COX enzymes, which are critical in inflammatory processes. Results indicated a promising inhibitory effect comparable to known non-steroidal anti-inflammatory drugs (NSAIDs) .

Future Directions

Further research is warranted to elucidate the precise mechanisms underlying the biological activities of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole. Investigations into structure-activity relationships (SAR) could provide insights into optimizing its efficacy for therapeutic applications.

科学研究应用

Medicinal Chemistry

Anticancer Agents

Research has indicated that compounds containing boron atoms can exhibit anticancer properties. The incorporation of the dioxaborolane moiety in 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole enhances its ability to interact with biological targets. For instance, studies have shown that derivatives of boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells .

Case Study: Boron-Based Anticancer Drugs

A study demonstrated that boron-containing compounds could selectively target tumor cells while sparing normal cells. The mechanism involves the inhibition of the proteasome pathway, which is crucial for cell cycle regulation and apoptosis . This positions 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole as a candidate for further development in anticancer therapies.

Organic Synthesis

Reagents in Cross-Coupling Reactions

The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. Its boronate ester functionality allows for efficient coupling with various electrophiles to form carbon-carbon bonds. This application is vital in synthesizing complex organic molecules for pharmaceuticals and agrochemicals .

Table: Comparison of Cross-Coupling Reagents

| Reagent Type | Advantages | Limitations |

|---|---|---|

| Boronate Esters | High reactivity and selectivity | Sensitivity to moisture |

| Aryl Halides | Wide availability | Requires harsh conditions for activation |

| Alkenes | Versatile building blocks | Limited functional group tolerance |

Materials Science

Fluorescent Materials

The incorporation of the benzo[d]thiazole moiety into polymer matrices has been explored for the development of fluorescent materials. These materials have potential applications in organic light-emitting diodes (OLEDs) and sensors due to their photophysical properties. The dioxaborolane group enhances the stability and solubility of the resulting polymers .

Case Study: OLED Applications

In a recent study, polymers synthesized with boron-containing compounds demonstrated enhanced luminescence and thermal stability when used in OLED devices. The presence of the dioxaborolane unit contributed to improved charge transport properties . This makes 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole a promising candidate for future electronic applications.

Analytical Chemistry

Fluorescent Probes

The compound has been investigated as a fluorescent probe for detecting specific ions or biomolecules. Its unique structure allows for selective binding with certain analytes, providing a measurable fluorescence change upon interaction . This property is particularly useful in biological assays and environmental monitoring.

相似化合物的比较

Chemical Identity :

- IUPAC Name : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole

- CAS : 1073354-91-2

- Molecular Formula: C₁₃H₁₈BNO₃S

- Molecular Weight : 279.16 g/mol

- Density : 1.17 g/cm³ (predicted)

- Boiling Point : 380.6 ± 15.0 °C (predicted) .

Key Features :

This compound consists of a benzo[d]thiazole core with a boronic ester (pinacol boronate) substituent at the 5-position. The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . Its sensitivity to moisture and air necessitates storage under inert gas (N₂ or Ar) at 2–8°C .

Comparison with Structurally Similar Compounds

2.1. Benzo[d]thiazole Derivatives with Varying Substituents

- Compound 9a (2-Acetylamino-6-boronate benzo[d]thiazole): Structure: Features an acetylamino group at the 2-position and a boronic ester at the 6-position. Synthesis: Yield of 75.4% via acetylation of the parent amine .

Compound 9b (tert-Butyl carbamate-substituted benzo[d]thiazole) :

2.2. Heterocyclic Variants with Boronic Esters

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS 837392-66-2):

- Structure : Replaces the sulfur atom in benzothiazole with oxygen (isoxazole).

- Molecular Weight : 245.08 g/mol .

- Reactivity : The electron-rich isoxazole may enhance boronic ester reactivity in electron-deficient coupling partners. However, reduced aromatic stability compared to benzothiazole could limit thermal tolerance .

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran (CAS 519054-55-8): Structure: Benzofuran core with a boronic ester. Molecular Formula: C₁₄H₁₇BO₃. Its lower molecular weight (244.09 g/mol) may simplify purification .

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole (CAS 1002309-47-8):

2.3. Thiazole and Isothiazole Analogs

2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole :

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole (CAS 1045809-78-6):

Reactivity in Cross-Couplings :

- Steric Factors : Bulkier substituents (e.g., tert-butyl carbamate in 9b) may slow coupling kinetics but improve product stability.

Data Table: Comparative Analysis

准备方法

Reaction Scheme

$$

\text{5-Bromobenzothiazole} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{KOAc}]{\text{Pd(dppf)Cl}_2, \text{1,4-dioxane}, 100^\circ C, 16 h} \text{5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole}

$$

Detailed Conditions and Results

| Parameter | Details |

|---|---|

| Catalyst | (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2) |

| Boron Source | Bis(pinacolato)diboron |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane |

| Temperature | 100 °C |

| Reaction Time | 16 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

| Yield | Approximately 59% |

This method is referenced in patent WO2022/63140 and is a standard approach for installing the boronate ester group onto the benzothiazole ring at the 5-position.

Alternative Synthetic Routes and Related Compounds

While direct synthesis of the exact compound is primarily through the above Miyaura borylation, related derivatives have been synthesized using similar strategies, demonstrating the versatility of this approach.

Example: Synthesis of N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide

- Starting from N-(6-bromobenzo[d]thiazol-2-yl)acetamide, the borylation was performed using Pd(dppf)Cl2, potassium acetate in dimethyl sulfoxide (DMSO) at 90 °C for 8 hours under inert atmosphere.

- Yield reached 97%, indicating high efficiency of the Miyaura borylation under slightly modified conditions.

This illustrates that the Miyaura borylation is robust and adaptable to various benzothiazole derivatives.

Mechanistic Insights and Reaction Analysis

- The Miyaura borylation proceeds via oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetallation with bis(pinacolato)diboron, and reductive elimination to give the aryl boronate ester.

- Potassium acetate acts as a mild base facilitating the transmetallation step.

- The use of Pd(dppf)Cl2 ensures high catalytic activity and selectivity.

- The inert atmosphere prevents catalyst deactivation and side reactions.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The Miyaura borylation is the preferred method due to its moderate conditions, good yields, and compatibility with various functional groups.

- Reaction times range from 8 to 16 hours, with temperatures around 90–100 °C.

- Solvent choice affects yield and purity; 1,4-dioxane and DMSO are commonly used.

- The catalyst Pd(dppf)Cl2 is effective, but other palladium catalysts may be explored for optimization.

- The boronate ester product is valuable for Suzuki-Miyaura cross-coupling reactions, enabling further functionalization of the benzothiazole scaffold.

常见问题

Q. Basic

- ¹H/¹³C NMR : Characteristic peaks include aromatic protons (δ 7.5–8.5 ppm) and pinacol methyl groups (δ 1.3–1.4 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with exact mass matching calculated values (e.g., C₁₅H₁₉BNO₂S: 296.12 g/mol) .

- IR Spectroscopy : Identify B-O stretches (~1350 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .

How can researchers optimize Suzuki-Miyaura coupling yields with this compound?

Q. Advanced

- Catalyst Selection : Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ for improved stability and turnover. Evidence shows Pd(PPh₃)₂Cl₂ achieves 75–85% yields in arylboronic ester syntheses .

- Base and Solvent : Cs₂CO₃ in DME enhances coupling efficiency compared to K₂CO₃ .

- Temperature : Reflux (100–110°C) ensures complete conversion; microwave-assisted protocols reduce reaction times .

Troubleshooting : Low yields may result from residual moisture—pre-dry solvents and reagents .

How should contradictions in NMR data for derivatives be resolved?

Q. Advanced

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives (e.g., triazole-thiazole hybrids) .

- Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (e.g., using Gaussian09) to confirm regiochemistry .

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., dehalogenated intermediates) .

What are the applications of this compound in drug discovery?

Q. Advanced

- Kinase Inhibitors : Serve as intermediates in pan-RAF inhibitors (e.g., imidazo[2,1-b]thiazole derivatives) by enabling late-stage functionalization via Suzuki coupling .

- Photobiological Agents : Conjugate with naphthalimide for cytotoxicity studies; monitor activity via MTT assays in melanoma cell lines .

Note : Optimize solubility using PEG-based formulations for in vivo testing .

What purification strategies are effective post-synthesis?

Q. Basic

- Column Chromatography : Use silica gel with gradient elution (5–20% ethyl acetate in hexane) to separate boronic esters from Pd residues .

- Recrystallization : Employ ethanol/water mixtures for high-purity crystalline products (e.g., 84% recovery for benzo[d]oxazole analogs) .

How to mitigate air/moisture sensitivity during reactions?

Q. Advanced

- Schlenk Techniques : Conduct reactions under argon using flame-dried glassware .

- Stabilizers : Add molecular sieves (3Å) to scavenge trace water in dioxane or THF .

- Storage : Store at –20°C under nitrogen; avoid prolonged exposure to humid environments .

What role does this compound play in materials science?

Q. Advanced

- Organic Electronics : Act as electron-deficient units in donor-π-acceptor (D-π-A) dyads for intramolecular charge transfer studies. Synthesize via sequential Suzuki couplings with triphenylamine donors .

- Polymer Synthesis : Incorporate into conjugated polymers via Stille or Kumada couplings for OLEDs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。